2-[5-(Trifluoromethyl)thien-2-YL]ethanamine
Overview
Description
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is an organic compound with the molecular formula C7H8F3NS. It is an aromatic amine that contains a trifluoromethyl group attached to a thiophene ring.
Mechanism of Action
Target of Action
The primary targets of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are currently unknown . This compound is an aromatic amine , which suggests it may interact with various biological targets
Mode of Action
. As an aromatic amine, it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it may potentially influence pathways involving aromatic amines.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action
Result of Action
. Understanding these effects would provide insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are subjects of ongoing investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-(trifluoromethyl)thiophene with ethylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine: Similar structure but with a pyridine ring instead of thiophene.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is unique due to the presence of the trifluoromethyl group on the thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Activity
Overview
2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H7F3N
- Molecular Weight : 165.13 g/mol
- Chemical Structure : The compound features a thienyl ring substituted with a trifluoromethyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, a structure-activity relationship (SAR) study indicated that modifications to the thienyl moiety can significantly impact cytotoxicity against cancer cell lines. The compound demonstrated promising activity against leukemia cells, with half-maximal inhibitory concentration (IC50) values indicating effective growth inhibition.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | L363 (Leukemia) | 12.5 |
Control Drug | L363 (Leukemia) | 15.0 |
Neuropharmacological Effects
In neuropharmacology, the compound has been evaluated for its effects on neurotransmitter systems. It has shown potential as a modulator of serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.
Case Studies
-
Anticancer Activity in Leukemia Models :
A study published in the Journal of Medicinal Chemistry examined the efficacy of various thienyl derivatives, including this compound, against multiple myeloma cells. The results indicated that this compound induced significant apoptosis in treated cells compared to controls, highlighting its potential as an anticancer agent . -
Neuropharmacological Investigation :
In a separate investigation, the compound was tested for its ability to inhibit serotonin reuptake in vitro. The findings revealed that it exhibited comparable efficacy to established antidepressants, suggesting its potential role in managing depression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thienyl ring and the amino group can enhance or diminish biological activity. For instance:
- Trifluoromethyl Substitution : Increases lipophilicity and receptor affinity.
- Amino Group Variation : Alterations can affect binding efficacy and selectivity towards target receptors.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYRJWHPSRLJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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